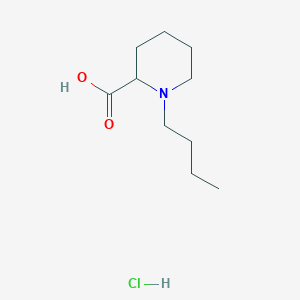

1-Butylpiperidine-2-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

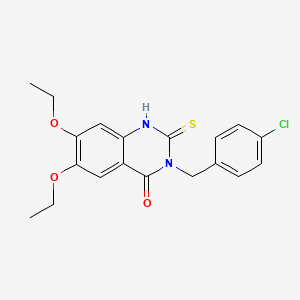

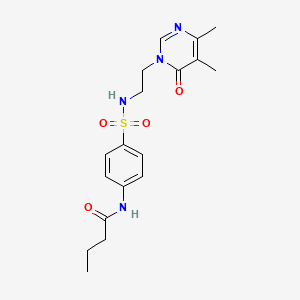

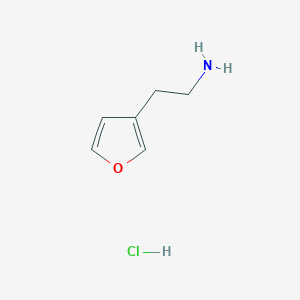

1-Butylpiperidine-2-carboxylic acid hydrochloride is a chemical compound that is likely to be related to the piperidine family, a group of organic compounds characterized by a six-membered ring containing one nitrogen atom. Although the specific compound is not directly discussed in the provided papers, insights can be drawn from similar structures. For instance, the paper on the crystal structure of 1-phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride shows the significance of substituents on the piperidine ring and their influence on the molecule's conformation .

Synthesis Analysis

The synthesis of 1-Butylpiperidine-2-carboxylic acid hydrochloride is not explicitly detailed in the provided papers. However, analogous methods can be inferred from related compounds. For example, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid suggests a potential pathway for introducing a carboxylic acid group into a nitrogen-containing heterocycle . Similarly, the stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate demonstrate the use of L-selectride for the reduction of a keto group to a hydroxyl group, which could be relevant for modifying the piperidine ring .

Molecular Structure Analysis

The molecular structure of 1-Butylpiperidine-2-carboxylic acid hydrochloride would include a piperidine ring, a butyl chain, and a carboxylic acid group, which would form a hydrochloride salt. The structure of related compounds, such as 1-phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride, reveals that the presence of bulky substituents like the tert-butyl group can cause conformational deformations and influence the overall shape of the molecule .

Chemical Reactions Analysis

While the specific chemical reactions of 1-Butylpiperidine-2-carboxylic acid hydrochloride are not discussed, the papers provide examples of reactions involving similar compounds. The electrocatalytic carboxylation process described could be relevant for introducing carboxylic acid functionalities into piperidine derivatives . Additionally, the Mitsunobu reaction mentioned in the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate indicates a method for achieving stereoselectivity in the formation of substituted piperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Butylpiperidine-2-carboxylic acid hydrochloride can be hypothesized based on the properties of structurally similar compounds. For instance, the presence of the hydrochloride salt form suggests that the compound would be soluble in water and other polar solvents. The ionic nature of the hydrochloride would also influence the compound's melting and boiling points. The bulky substituents on the piperidine ring, as seen in related compounds, could affect the compound's density and refractive index .

科学的研究の応用

Stereoselective Synthesis

A study by Purkayastha et al. (2010) highlights the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, showcasing the role of the vinylfluoro group as an acetonyl cation equivalent in the acid-catalyzed hydrolysis process. This process leads to the production of pipecolic acid derivatives, further utilized to synthesize 6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid, showcasing its application in the synthesis of complex molecules (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

Spin-Labeled Amino Acids in Material Science and Biochemistry

TOAC, or 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, is explored by Toniolo, Crisma, & Formaggio (1998) for its application in material science and biochemistry. This spin-labeled, achiral Cα-tetrasubstituted α-amino acid is effective as a β-turn and 310/α-helix inducer in peptides, serving as a rigid electron spin resonance probe and fluorescence quencher, illustrating its multifaceted applications in scientific research (Toniolo, Crisma, & Formaggio, 1998).

Complexation Studies

Zimmerman, Wu, & Zeng (1991) delve into the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, analyzing the effects of the microenvironment on complexation behavior. This study highlights the importance of carboxylic acid derivatives in understanding molecular interactions, providing insights into the complexation mechanisms vital for various scientific fields (Zimmerman, Wu, & Zeng, 1991).

Electrocatalytic Carboxylation

Feng et al. (2010) explore the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, leading to the synthesis of 6-aminonicotinic acid. This process demonstrates the application of 1-Butylpiperidine-2-carboxylic acid hydrochloride in green chemistry and sustainable processes, emphasizing its role in innovative synthetic methodologies (Feng, Huang, Liu, & Wang, 2010).

Mechanism of Amide Formation

Nakajima & Ikada (1995) investigate the mechanism of amide formation by carbodiimide in aqueous media, employing hydrogels to study the reaction between carboxylic acid and amine. This research provides crucial insights into bioconjugation processes, highlighting the importance of 1-Butylpiperidine-2-carboxylic acid hydrochloride derivatives in biochemical applications (Nakajima & Ikada, 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

1-butylpiperidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-3-7-11-8-5-4-6-9(11)10(12)13;/h9H,2-8H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCOBIDWPJWIDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butylpiperidine-2-carboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2550834.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2550839.png)

![3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine](/img/structure/B2550843.png)

![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2550849.png)

![5-Benzyl-7-(4-ethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2550852.png)